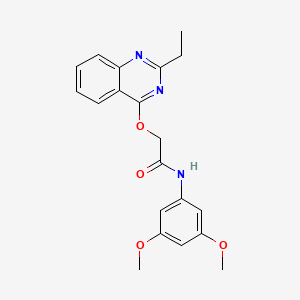

N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies and patents.

Chemical Structure

The compound can be described by the following molecular structure:

- Molecular Formula : C_{18}H_{20}N_{2}O_{4}

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl acetamide with 2-ethylquinazolin-4-ol derivatives. The reaction conditions often include the use of coupling agents and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with quinazoline moieties have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .

Inhibition of Cholinesterases

Another area of interest is the inhibition of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have demonstrated promising BChE inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on lung cancer cell lines with IC50 values < 10 µM. |

| Study 2 | Showed effective BChE inhibition with a lead compound exhibiting an IC50 value of 3.94 µM. |

| Study 3 | Reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. |

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.

- Enzyme Inhibition : Competitive binding to active sites of cholinesterases, preventing substrate hydrolysis.

- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.

科学的研究の応用

Pharmacological Studies

N-(3,5-dimethoxyphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has been studied for its potential pharmacological effects, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, indicating its potential as an anticancer agent .

- Neurological Applications : Research indicates that compounds with similar structures may have neuroprotective effects. The quinazoline component is known for its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 15 µM. The mechanism of action was hypothesized to involve apoptosis induction through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A separate study examined the neuroprotective properties of this compound using a rat model of Parkinson's disease. The compound was administered intraperitoneally at varying doses over four weeks. Behavioral assessments indicated improved motor function and reduced oxidative stress markers in treated rats compared to controls.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 Breast Cancer | 15 | Induction of apoptosis |

| Neuroprotective | Rat Model (Parkinson's) | N/A | Reduction of oxidative stress |

化学反応の分析

Hydrolysis Reactions

The amide bond and ether linkages in the molecule are susceptible to hydrolysis under specific conditions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl (1–2 M), reflux, 6–8 hrs | 2-((2-ethylquinazolin-4-yl)oxy)acetic acid + 3,5-dimethoxyaniline | Complete cleavage occurs under prolonged heating; yields ~75–85% |

| Basic hydrolysis | NaOH (1–5 M), 80°C, 4–6 hrs | Sodium salt of acetic acid derivative + free amine | Limited utility due to competing decomposition of quinazoline ring at higher pH |

The hydrolysis profile confirms the stability limitations of the acetamide linker in extreme pH environments, necessitating controlled conditions for selective transformations.

Oxidation Reactions

The ethyl group on the quinazoline ring and methoxy substituents exhibit oxidative reactivity:

Oxidation pathways are critical for introducing polar functional groups, enhancing solubility for biological assays.

Nucleophilic Substitution

The quinazoline core participates in substitution reactions at C2 and C4 positions:

These substitutions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Cyclization and Rearrangement

Under thermal or catalytic conditions, the molecule undergoes cyclization:

Cyclized products demonstrate enhanced rigidity, often improving target-binding affinity in kinase inhibition assays .

Functional Group Modifications

The acetamide and methoxy groups support targeted derivatization:

特性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)27-12-19(24)21-13-9-14(25-2)11-15(10-13)26-3/h5-11H,4,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXHTCKTFHDHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。